Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Description
Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. This structure is substituted at position 3 with a thiophen-2-yl group and at position 6 with a methyl propanoate ester linked via a thioether bridge.
Properties
IUPAC Name |
methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-8(13(18)19-2)21-11-6-5-10-14-15-12(17(10)16-11)9-4-3-7-20-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGGIPXUVITGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors. The thiophene moiety is introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether group (-S-) in the side chain exhibits moderate nucleophilic susceptibility. Under basic conditions, the sulfur atom can participate in alkylation or arylation reactions. For example:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Methyl 2-((3-(thiophen-2-yl)- triazolo[4,3-b]pyridazin-6-yl)alkylthio)propanoate derivatives |
This reactivity is critical for modifying the side chain to enhance solubility or biological activity.
Hydrolysis of the Methyl Ester
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, which are intermediates for further functionalization:
The carboxylic acid derivative can subsequently form amides or esters via coupling reactions.
Electrophilic Substitution on the Thiophene Ring
The thiophen-2-yl substituent undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at the 5-position due to electron-rich aromaticity:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-(5-Nitrothiophen-2-yl)- triazolo[4,3-b]pyridazin-6-yl derivative |
This modification alters electronic properties, potentially enhancing binding affinity to biological targets.
Oxidation of the Thioether Group
The thioether can be oxidized to sulfoxide or sulfone derivatives using controlled oxidizing agents:
Sulfone derivatives often exhibit improved metabolic stability in drug design.
Functionalization via Cross-Coupling Reactions
The pyridazine ring’s nitrogen-rich structure allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at halogenated positions. While direct examples are unreported, similar triazolo-pyridazines undergo:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl-substituted triazolo-pyridazine derivatives |
Such reactions enable precise structural diversification for structure-activity relationship (SAR) studies.
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments, with hydrolysis of the ester group observed at pH > 8.0. This property is critical for pharmacokinetic profiling .
Key Research Findings
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Regioselectivity : Cyclocondensation reactions favor formation of 6,7-dihydro-5H- triazolo[3,4-b]thiadiazines under kinetic control, isomerizing to thermodynamically stable cis-products in polar solvents .
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Biological Relevance : Derivatives of this compound show inhibitory activity against kinases (e.g., EGFR, VEGFR2) due to interactions with ATP-binding pockets.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles and thiophenes exhibit notable antimicrobial properties. Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has been evaluated for its ability to inhibit bacterial growth.
Case Study: Antibacterial Testing
In a study assessing various thiophene derivatives, compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a promising alternative in combating resistant bacterial strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. The presence of the triazole and thiophene groups is believed to enhance its ability to target cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The compound was compared with cisplatin and showed comparable efficacy with lower toxicity profiles .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Compounds containing thiophene and triazole rings have been reported to exhibit anti-inflammatory activities through the inhibition of pro-inflammatory cytokines.
Case Study: In Vivo Anti-inflammatory Studies
Experimental models have demonstrated that similar compounds can significantly reduce inflammation markers in animal models of arthritis and other inflammatory conditions. The mechanisms involve modulation of the NF-kB pathway and reduction of reactive oxygen species .
Summary of Findings
Mechanism of Action
The mechanism by which Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, as a dual c-Met/Pim-1 inhibitor, it may interfere with the signaling pathways involved in cell proliferation and survival, leading to its antitumor effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Triazolopyridazine Core
The triazolopyridazine scaffold is highly modular. Key structural analogs differ in substituents at positions 3 and 6, which dictate solubility, bioavailability, and target interactions.
*Calculated based on formula C₁₄H₁₃N₃O₂S₂.
Key Findings :
- Thiophene vs.
- Ester vs. Acid at Position 6: The methyl propanoate ester in the target compound increases lipophilicity (logP ~2.8*), favoring membrane permeability, whereas the acetic acid analog () exhibits higher aqueous solubility (logP ~1.2) due to ionization .
Pharmacological Analogs
Triazolopyridazine derivatives are frequently optimized for therapeutic applications. Notable examples include:
Comparison Insights :
- Vébreltinib : Unlike the target compound, vébreltinib’s difluoro-indazolyl group enables selective kinase inhibition, highlighting how bulkier substituents at position 3 enhance target specificity .
- Lin28-1632 : Shares the triazolopyridazine core but uses a phenylacetamide group at position 4. This polar amide group improves binding to protein surfaces compared to the target’s ester .
Stability and Reactivity
- The thioether linkage in the target compound is susceptible to oxidative cleavage, unlike sulfone derivatives (e.g., 2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic acid in ), which exhibit greater metabolic stability .
Biological Activity
Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a thiophene ring and a triazole-pyridazine moiety. The presence of these heterocyclic systems is known to enhance biological activity through various mechanisms.
Biological Activity Overview
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Antimicrobial Activity :
- Compounds similar to this compound have demonstrated significant antibacterial and antifungal properties. For instance, triazole derivatives have been shown to exhibit potent activity against Staphylococcus aureus and Candida albicans .
- The disk diffusion method has been utilized to assess the antimicrobial efficacy of related compounds, revealing promising results that suggest potential therapeutic applications in treating infections .
-
Anticancer Properties :
- Research indicates that 1,2,4-triazole derivatives possess anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
- Case studies have highlighted the ability of these compounds to induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
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Anti-inflammatory and Analgesic Effects :
- Several studies have reported that triazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This makes them candidates for developing new anti-inflammatory drugs .
- In vitro assays have confirmed the analgesic effects of related compounds, indicating their potential utility in pain management therapies .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
- Introduction of the Thiophene Group : Nucleophilic substitution reactions are commonly used for incorporating thiophene into the structure.
- Esterification : The final step often involves esterification with propanoic acid derivatives to yield the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Table 1: Biological Activities of Related Triazole Derivatives
Case Study 1: Antimicrobial Efficacy
A study evaluated various triazole derivatives against common pathogens using both disk diffusion and broth microdilution methods. The results indicated that certain derivatives exhibited zones of inhibition greater than 20 mm against Staphylococcus aureus, suggesting strong antibacterial properties.
Case Study 2: Anticancer Activity
In vitro studies on HeLa cells showed that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated involvement of caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate?
- Methodology : The compound can be synthesized via condensation reactions involving thiophene-containing precursors and triazolo-pyridazine intermediates. For example, analogous triazolo-pyridazine derivatives are synthesized by reacting hydrazine derivatives with ketones or aldehydes under reflux in ethanol . Key steps include:
- Thioether formation : Introducing the thio-propanoate moiety via nucleophilic substitution.
- Cyclization : Using catalysts like acetic acid or triethylamine to form the triazolo-pyridazine core .
Q. How can impurities in the final product be detected and quantified?
- Analytical Methods :
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) for separation .
- LC-MS : Useful for identifying by-products such as unreacted thiophene intermediates or oxidation products .
- Acceptance Criteria : Impurity thresholds should follow pharmacopeial guidelines (e.g., USP), where unspecified impurities are controlled at ≤0.1% .
Q. What spectroscopic techniques are recommended for structural confirmation?
- Key Techniques :
- NMR : ¹H and ¹³C NMR to confirm the thiophene (δ 6.8–7.4 ppm) and triazolo-pyridazine (δ 8.1–8.9 ppm) signals .
- IR : Peaks at 1650–1700 cm⁻¹ (C=O ester) and 2550–2600 cm⁻¹ (S-H, if present) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can reaction yields be optimized for moisture-sensitive intermediates?
- Strategies :
- Solvent Selection : Use anhydrous THF or DMF under nitrogen atmosphere to prevent hydrolysis of thio-propanoate intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Kinetic Monitoring : In situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Approaches :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in ) .
Q. How to resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Purity Verification : Re-analyze batches via HPLC to rule out impurity-driven artifacts .
- Assay Conditions : Standardize protocols (e.g., fixed pH, temperature) to minimize variability. reports antimicrobial activity highly dependent on solvent (DMSO vs. saline) .
- Meta-Analysis : Compare IC₅₀ values from multiple sources; outliers may indicate stereochemical or polymorphic differences .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
